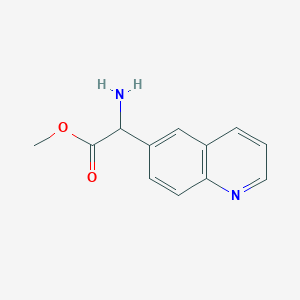

Methyl 2-amino-2-(quinolin-6-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

methyl 2-amino-2-quinolin-6-ylacetate |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11(13)9-4-5-10-8(7-9)3-2-6-14-10/h2-7,11H,13H2,1H3 |

InChI Key |

SZWPZBZEZFLMGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC2=C(C=C1)N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-amino-2-(quinolin-6-yl)acetate

The construction of the this compound molecule relies on foundational methods in heterocyclic chemistry, focusing on the assembly of the quinoline (B57606) core and the subsequent introduction of the amino acetate (B1210297) side chain.

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry. While a direct, one-step synthesis of the title compound is not prominently documented, its assembly can be logically deduced from the synthesis of key precursors, primarily 6-aminoquinoline (B144246) or its derivatives. A common pathway involves the preparation of a substituted quinoline, followed by the installation of the amino acetate moiety.

A key precursor, 6-amino-2-methylquinoline, can be synthesized from 2-methyl-6-nitroquinoline. The synthesis involves dissolving the nitro compound in ethanol (B145695) and hydrochloric acid, followed by the dropwise addition of a solution of stannous chloride in ethanol. The mixture is refluxed for several hours, and after workup, 2-methyl-6-aminoquinoline is obtained in high yield. chemicalbook.com This 6-aminoquinoline serves as a critical intermediate onto which the acetate group can be built.

The formation of the quinoline core itself is often achieved through classical cyclization reactions. The Friedländer synthesis is a widely used and efficient method, involving the condensation of a β-aminoaldehyde or β-aminoketone with a compound containing a reactive α-methylene group (e.g., an acetyl group). beilstein-journals.orgbeilstein-journals.org This reaction can be catalyzed by various Brønsted acids or bases, such as sodium ethoxide. beilstein-journals.org For instance, 3-acetyl-9-ethyl-9H-carbazole can react with 2-aminobenzaldehyde (B1207257) in the presence of sodium ethoxide to form a 3-(quinolin-2-yl)-9H-carbazole derivative, demonstrating the construction of the quinoline ring from an aminoaryl ketone precursor. beilstein-journals.org

Another critical strategy involves the reduction of a nitro group, which is often easier to introduce onto the aromatic ring than an amino group. The reduction of a 6-nitroquinoline (B147349) derivative to the corresponding 6-aminoquinoline is a standard transformation, frequently accomplished using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, providing the necessary amino functionality for further elaboration. chemicalbook.com More modern approaches to similar ring systems include reductive cyclization of o-nitrochalcones, using palladium catalysts and a carbon monoxide surrogate like formic acid, to yield 4-quinolones. mdpi.com

Derivatization and Functionalization Strategies of the Quinolinate Scaffold

The this compound structure possesses multiple sites for chemical modification: the quinoline ring, the primary amino group, and the methyl ester. These sites allow for a wide array of functionalization strategies to produce diverse derivatives.

The quinoline ring is amenable to electrophilic substitution reactions, including halogenation, which introduces a synthetically versatile handle for further cross-coupling reactions. Metal-free protocols for the C5-H halogenation of 8-substituted quinolines have been developed using inexpensive and atom-economical reagents like trihaloisocyanuric acid. researchgate.net Other established methods for bromination of the quinoline ring employ reagents such as N-bromosuccinimide (NBS), CuBr₂, or KBr. researchgate.net These strategies allow for the regioselective introduction of halogen atoms onto the quinoline scaffold, which can then be used in subsequent functionalization reactions.

Table 1: Selected Methods for Halogenation of the Quinoline Ring

| Reagent(s) | Position | Substrate Type | Reference |

|---|---|---|---|

| Trihaloisocyanuric acid | C5 | 8-substituted quinolines | researchgate.net |

| N-Bromosuccinimide (NBS) | Various | General quinolines | researchgate.net |

| CuBr₂ | C5 | 8-aminoquinoline amides | researchgate.net |

The primary amino group of this compound is a key site for derivatization. Standard acylation reactions with acyl chlorides or anhydrides can be used to form a wide range of amide derivatives.

Furthermore, the amino group can react with isocyanates or isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. uea.ac.ukresearchgate.net These moieties are recognized as privileged structures in medicinal chemistry. uea.ac.uknih.gov The synthesis is typically straightforward, involving the reaction of the amine with the corresponding isocyanate or isothiocyanate, often under mild conditions. researchgate.net For example, a series of urea and thiourea derivatives of C20-epi-aminosalinomycin were synthesized, showcasing the general applicability of this reaction to complex amino compounds. uea.ac.uk

Table 2: Synthesis of Amine Derivatives

| Derivative Type | Reagent(s) | Functional Group Formed | Reference(s) |

|---|---|---|---|

| Amide | Acyl Chloride, Carboxylic Acid | -NH-C(=O)-R | nih.gov |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R | uea.ac.uknih.gov |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R | uea.ac.ukresearchgate.net |

The quinolinate scaffold serves as an excellent platform for the construction of more complex hybrid molecules containing additional heterocyclic rings. These syntheses often leverage the reactivity of the amino group or other functional handles introduced onto the core structure.

Oxazole and Thiazole (B1198619) Derivatives: The synthesis of thiazole rings can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. derpharmachemica.comresearchgate.net The amino group of the quinoline starting material can be converted into a thiourea, which then serves as the thioamide component in this cyclocondensation. nih.gov Oxazole synthesis can be accomplished via the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde, a strategy that could be applied to a quinoline-6-carbaldehyde (B1297982) derivative. nih.gov

Pyrimidine Derivatives: Quinolinyl-pyrimidine hybrids can be synthesized through condensation reactions. For example, α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one react with guanidine (B92328) hydrochloride to form 2-aminopyrimidine (B69317) rings attached to the quinoline core. nih.gov Another approach involves the reaction of a quinoline diamine with 4,6-dichloropyrimidine (B16783) to build the hybrid system. diva-portal.org

Triazole Derivatives: The most prominent method for synthesizing 1,2,3-triazole rings is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov To create a quinoline-triazole hybrid, the quinoline scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. This functionalized intermediate can then react with a complementary alkyne or azide partner to form the 1,4-disubstituted triazole ring. researchgate.netnih.govmdpi.com

Quinazoline (B50416) Derivatives: The synthesis of quinazoline derivatives can be achieved through various metal-catalyzed and condensation reactions. nih.govorganic-chemistry.orgscilit.comnih.gov For instance, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is an efficient method for forming the quinazoline ring. marquette.edu Iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation can also be used to construct quinazolines from 2-alkylamino N-H ketimine derivatives. nih.gov These methods could be adapted to append a quinazoline ring to the quinoline scaffold.

Table 3: Synthesis of Hybrid Heterocyclic Systems from Quinoline Precursors

| Heterocycle Formed | Key Reaction Type | Common Reactants | Reference(s) |

|---|---|---|---|

| Oxazole | Van Leusen Reaction | Aldehyde, TosMIC | nih.gov |

| Thiazole | Hantzsch Synthesis | α-haloketone, Thioamide | derpharmachemica.comresearchgate.netnih.gov |

| Pyrimidine | Condensation | α,β-Unsaturated ketone, Guanidine | nih.govdiva-portal.orgresearchgate.net |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azide, Terminal Alkyne | nih.govresearchgate.net |

| Quinazoline | Dehydrogenative Coupling | 2-Aminobenzylamine, Alcohol/Nitrile | organic-chemistry.orgnih.gov |

Information regarding "this compound" is currently unavailable in public scientific literature.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide an article structured around the requested outline of its synthetic methodologies, chemical transformations, and mechanistic investigations.

The performed searches, which included specific queries on the synthesis, alkylation, acylation, and mechanistic pathways of this particular compound, as well as broader searches on quinoline derivatives, did not yield any relevant results. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in published scientific research.

While there is a vast body of literature on the synthesis and functionalization of the broader class of quinoline compounds, this general information cannot be extrapolated to the specific and unique structure of "this compound" without dedicated research and experimental data.

Therefore, the requested article focusing solely on "this compound" cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques for Research Purposes

The definitive structural confirmation and purity assessment of a novel organic compound like Methyl 2-amino-2-(quinolin-6-yl)acetate would rely on a combination of high-resolution spectroscopic methods. These techniques provide complementary information about the molecule's atomic connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C), 2D (DEPT-135, COSY, HSQC) Analyses for Structural Conformation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A full analysis would involve several experiments.

¹H NMR Spectroscopy: This one-dimensional technique would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the protons on the quinoline (B57606) ring, the methine proton (CH-NH₂), the methyl ester protons (OCH₃), and the amine protons (NH₂). The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would reveal the electronic environment and neighboring protons for each signal.

¹³C NMR Spectroscopy: This experiment detects the carbon atoms in the molecule, providing a count of unique carbon environments. Signals would be expected for the quinoline ring carbons, the carbonyl carbon of the ester, the methine carbon, and the methyl carbon.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. This would be crucial in confirming the assignments of the methine and methyl carbons.

2D COSY (Correlation Spectroscopy): This two-dimensional experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in establishing the connectivity of protons within the quinoline ring system and confirming the relationship between the methine proton and the amine protons.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) |

| Quinoline-H | ~7.5-8.9 | m | Quinoline-C | ~120-150 |

| CH-NH₂ | ~4.5-5.0 | s | C=O | ~170-175 |

| NH₂ | ~2.0-3.0 | br s | CH-NH₂ | ~55-60 |

| OCH₃ | ~3.7-3.9 | s | OCH₃ | ~50-55 |

Note: This table presents expected chemical shift ranges based on analogous structures. Actual experimental values are required for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula: C₁₂H₁₂N₂O₂), HRMS would provide a highly precise mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental value would then be compared to the calculated theoretical mass. A match within a very narrow tolerance (typically <5 ppm) would confirm the molecular formula and, by extension, the molecular weight.

Table 2: HRMS Data for C₁₂H₁₂N₂O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Calculated Exact Mass ([M+H]⁺) | 217.0972 |

| Measured Exact Mass ([M+H]⁺) | Data not available |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

FTIR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, C-O stretching, and C=C and C=N stretching vibrations of the quinoline aromatic system.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The quinoline ring system, being a chromophore, would exhibit characteristic absorption maxima (λ_max) in the ultraviolet-visible region, corresponding to π→π* and n→π* electronic transitions.

Table 3: Expected Spectroscopic Data (FTIR & UV-Vis)

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR | N-H Stretch (amine) | ~3300-3500 |

| C=O Stretch (ester) | ~1730-1750 | |

| C=N/C=C Stretch (aromatic) | ~1500-1650 | |

| C-O Stretch | ~1100-1300 | |

| UV-Vis | λ_max | Data not available |

X-ray Crystallographic Analysis for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information in the solid state.

Conformational Analysis and Molecular Packing within Crystal Lattices

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This allows for an unambiguous determination of its conformation, including the orientation of the amino and methyl acetate (B1210297) groups relative to the quinoline ring. Furthermore, it would illustrate how individual molecules arrange themselves in the crystal lattice, a phenomenon known as molecular packing.

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions.

Hydrogen Bonding: The presence of the amino group (N-H) and the ester carbonyl group (C=O) makes them potential hydrogen bond donors and acceptors, respectively. X-ray analysis would precisely map these hydrogen bonding networks, which are critical for the stability of the crystal structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on Methyl 2-amino-2-(quinolin-6-yl)acetate would first involve the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, showcasing the type of data a DFT calculation would yield. Actual values are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (amino) | Data not available |

| C=O (ester) | Data not available | |

| C-O (ester) | Data not available | |

| C-C (quinoline-acetate) | Data not available | |

| **Bond Angles (°) ** | O=C-O (ester) | Data not available |

| H-N-H (amino) | Data not available | |

| Dihedral Angles (°) | Quinoline-C-C-O | Data not available |

Following geometry optimization, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, would be determined.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from these energies.

Table 2: Hypothetical FMO Energies and Global Reactivity Indices for this compound This table illustrates the expected output of an FMO analysis. Actual values are not available.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Electronegativity | χ | (IP + EA) / 2 | Data not available |

| Chemical Hardness | η | (IP - EA) / 2 | Data not available |

| Global Softness | S | 1 / (2η) | Data not available |

| Global Electrophilicity Index | ω | χ2 / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify regions that are rich or deficient in electrons. Electronegative atoms, such as oxygen and nitrogen, typically create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) highlight areas prone to nucleophilic attack. An MEP map for this compound would reveal the reactive centers of the molecule.

Natural Bond Order (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates the extent of intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis would quantify the electronic delocalization between the quinoline (B57606) ring, the amino group, and the methyl acetate (B1210297) moiety.

Table 3: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound This table is a representation of potential NBO results. Actual values are not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., Lone Pair (N) | e.g., π(C=C) | Data not available |

| e.g., σ(C-H) | e.g., σ(C-N) | Data not available |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide static pictures of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior.

Conformational Dynamics and Stability of the Quinoline Moiety

Molecular dynamics (MD) simulations would model the movement of atoms in this compound over time. This would provide insights into the conformational flexibility of the molecule, particularly the rotational freedom around the single bond connecting the acetate group to the quinoline ring. Such simulations could identify the most stable conformers and the energy barriers between them, offering a deeper understanding of the molecule's structural dynamics in different environments.

Ligand-Protein Interaction Predictions and Binding Mode Analysis (In Silico Docking)

Currently, there is a lack of publicly available scientific literature detailing specific in silico docking studies, ligand-protein interaction predictions, or binding mode analyses for the compound this compound. While computational docking is a common practice for exploring the potential interactions of quinoline derivatives with various protein targets, research focusing explicitly on this particular molecule has not been identified in the available resources.

Docking studies on analogous quinoline-based structures have been conducted to investigate their binding affinities and interactions with targets such as DNA gyrase and various kinases. researchgate.netsemanticscholar.org These studies typically reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. However, without specific studies on this compound, any discussion of its potential binding modes would be speculative and fall outside the scope of existing research.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Approaches)

No specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated to this compound have been found in a review of available scientific literature. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While the broader class of quinoline derivatives has been the subject of various QSAR analyses to predict activities such as anticancer and antimicrobial effects, these models are built upon datasets of different, though related, compounds. researchgate.net The predictive power of a QSAR model is highly dependent on the structural diversity and specific activities of the compounds included in the training set. Therefore, applying findings from general quinoline QSAR studies to this compound would not be scientifically rigorous.

Development of Predictive Models for Molecular Interactions

Consistent with the absence of specific QSAR studies, there are no dedicated predictive models for the molecular interactions of this compound reported in the scientific literature. The development of such models requires a substantial amount of experimental data on the biological activities of a series of structurally related compounds, from which statistically significant correlations can be derived. Without this foundational data for this compound and its close analogues, the creation of a reliable predictive model for its molecular interactions is not feasible.

Investigation of Molecular Interactions and Biological Activities in in Vitro Systems

Target Identification and Mechanistic Studies in Cell-Free and Cell-Based Assays

The biological effects of quinoline (B57606) derivatives are often initiated by their direct interaction with specific molecular targets, such as enzymes and receptors. In vitro assays are crucial for identifying these targets and elucidating the mechanisms by which these compounds exert their effects.

Enzyme Inhibition Mechanism Investigations

Quinoline derivatives have been investigated for their inhibitory effects on a variety of enzymes. The following sections detail the mechanistic studies on several key enzymes.

Calreticulin Transacetylase (CRTAase), Platelet Nitric Oxide Synthase (NOS), and Cyclooxygenase-1 (Cox-1):

Research on acetoxy quinolone derivatives has revealed their potential as antiplatelet agents. One such study focused on 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (B1210297), a compound structurally related to the subject of this article. This compound was identified as a superior substrate for platelet Calreticulin Transacetylase (CRTAase). The proposed mechanism involves the CRTAase-catalyzed acetylation of platelet Nitric Oxide Synthase (NOS), leading to its activation. This activation of NOS results in an increase in intracellular nitric oxide (NO), which in turn inhibits platelet aggregation induced by ADP and arachidonic acid.

Type II NADH-Dehydrogenase (NDH-2):

Quinolinyl pyrimidines have been identified as potent inhibitors of Type II NADH-dehydrogenase (NDH-2) in Mycobacterium tuberculosis. NDH-2 is a crucial enzyme in the respiratory chain of many pathogens, and its absence in mammalian mitochondria makes it an attractive drug target. Studies on these derivatives have shown inhibitory concentrations (IC50) as low as 40 nM, indicating a high level of potency. The inhibition of NDH-2 by these quinoline-based compounds presents a promising avenue for the development of new antibacterial agents.

α-Glucosidase and α-Amylase:

Various quinoline derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. Studies on quinoline-1,3,4-oxadiazole conjugates have reported low micromolar IC50 values for α-glucosidase inhibition. For instance, certain derivatives exhibited IC50 values ranging from 15.85 to 63.59 µM. Kinetic studies have indicated that these compounds often act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site.

Similarly, thiadiazole quinoline analogs have shown outstanding inhibitory potential against α-amylase, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose.

Epidermal Growth Factor Receptor (EGFR) Kinase:

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and numerous quinoline and quinazoline (B50416) derivatives have been developed as EGFR kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival. For example, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been shown to be effective inhibitors of EGFR kinase, with activity comparable to established quinazoline-based inhibitors. Some novel quinoline derivatives have demonstrated potent antiproliferative activity against cancer cell lines with IC50 values in the sub-micromolar range.

Receptor Binding Studies in Defined Biological Systems

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the rational design of more potent and selective therapeutic agents.

Impact of Structural Modifications on In Vitro Binding and Activity

Structure-activity relationship (SAR) studies on various classes of quinoline derivatives have revealed key structural features that influence their in vitro activity.

For antiplatelet activity mediated by CRTAase activation and Cox-1 inhibition, modifications to the acetoxy quinolone scaffold have been shown to correlate with enhanced intracellular NO levels and antiplatelet action.

In the case of alpha(2C)-adrenoceptor antagonists , a critical structural requirement for high potency is the presence of a substituent at the 3-position of the quinoline ring. Furthermore, substitutions on the piperazine (B1678402) ring, often attached to the 4-amino position of the quinoline, can have a significant and stereospecific impact on affinity and potency.

For antiproliferative activity , SAR studies on 4-aminoquinoline (B48711) derivatives have suggested that:

A large and bulky alkoxy substituent at the 7-position of the quinoline ring can be beneficial for activity.

The presence of an amino side chain at the 4-position generally enhances antiproliferative effects.

The length of the alkylamino side chain is important, with a two-carbon linker often being optimal.

Regarding α-glucosidase and α-amylase inhibition by quinoline-oxadiazole and thiadiazole quinoline derivatives, the nature and position of substituents on the quinoline ring and associated heterocyclic moieties significantly influence the inhibitory potency.

Rational Design Principles for Modulating Specific Molecular Interactions

The insights gained from SAR studies have guided the rational design of quinoline derivatives with improved activity and selectivity for specific molecular targets. For instance, based on the SAR of 4-aminoquinoline-based alpha(2C)-adrenoceptor antagonists, medicinal chemists can focus on introducing diverse substituents at the 3-position of the quinoline ring and exploring different stereoisomers of substituted piperazines at the 4-position to optimize binding affinity and selectivity.

Similarly, in the design of novel anticancer agents, the established SAR for antiproliferative quinoline derivatives provides a roadmap for synthesizing new compounds with modified alkoxy groups at the 7-position and varied amino side chains at the 4-position to enhance their efficacy.

Evaluation of Biological Activities in Cell-Based Research Models (In Vitro)

The biological effects of quinoline derivatives have been investigated in various in vitro cell-based models to assess their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity:

Numerous studies have demonstrated the antiproliferative effects of quinoline derivatives against a range of human cancer cell lines. For example, a series of 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides showed significant antiproliferative activities against MCF-7 breast cancer cells, with IC50 values as low as 8.50 µM. Another study on novel quinoline derivatives reported potent activity against several human tumor cell lines, with the most active compound exhibiting an IC50 value of less than 1.0 µM. The mechanisms underlying these anticancer effects often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity:

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. In one study, certain pyrazolo[4,3-c]quinoline derivatives were found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC50 values in the sub-micromolar range. This inhibition of NO production is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.

Antimicrobial Activity:

The antimicrobial potential of quinoline derivatives has been extensively studied. A series of amino acid derivatives of quinolines demonstrated moderate to potent inhibitory action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MICs) as low as 0.62 mg/mL. Another study on 6-amino-4-methyl-1H-quinoline-2-one derivatives reported excellent antibacterial activity, with MIC values ranging from 3.12 to 50 µg/mL against various bacterial strains.

The following tables summarize the in vitro biological activities of various quinoline derivatives, providing a comparative overview of their potency. It is important to reiterate that these data are for compounds structurally related to Methyl 2-amino-2-(quinolin-6-yl)acetate, as direct data for this specific molecule is limited in the current literature.

Table 1: In Vitro Anticancer Activity of Quinoline Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides | MCF-7 | 8.50 |

| 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides | MCF-7 | 12.51 |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 |

| Quinoline-chalcone derivative | MGC-803 | 1.38 |

| Quinoline-chalcone derivative | HCT-116 | 5.34 |

| Quinoline-chalcone derivative | MCF-7 | 5.21 |

| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative | NCI-H1975 | 0.35 |

Table 2: In Vitro Anti-inflammatory Activity of Quinoline Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Assay | Cell Line | IC50 (µM) |

|---|

Table 3: In Vitro Antimicrobial Activity of Quinoline Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Bacterial Strain | MIC |

|---|---|---|

| Amino acid derivative of quinoline | E. coli | 0.62 mg/mL |

| Amino acid derivative of quinoline | S. aureus | 0.62 mg/mL |

| Amino acid derivative of quinoline | P. aeruginosa | 0.62 mg/mL |

| Amino acid derivative of quinoline | B. subtilis | 0.62 mg/mL |

| 6-Amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 - 50 µg/mL |

| 6-Amino-4-methyl-1H-quinoline-2-one derivative | Staphylococcus aureus | 3.12 - 50 µg/mL |

| 6-Amino-4-methyl-1H-quinoline-2-one derivative | Pseudomonas aeruginosa | 3.12 - 50 µg/mL |

Investigating Cellular Pathway Modulation (e.g., Apoptosis Induction Mechanisms, Cell Cycle Analysis)

There is no available research data detailing the effects of this compound on cellular pathways such as apoptosis or the cell cycle. Studies on other quinoline derivatives have shown the ability to induce apoptosis through various mechanisms, including caspase activation and modulation of the Bcl-2 family of proteins. nih.gov Similarly, cell cycle arrest at different phases is a common mechanism of action for many anticancer compounds, but specific analysis for this compound has not been reported.

Cytotoxicity Mechanisms in Specific Research Cell Lines (e.g., MCF-7, HepG2, HCT116) as Tools for Target Validation

No studies were identified that evaluated the cytotoxic effects of this compound on the human breast adenocarcinoma (MCF-7), human liver cancer (HepG2), or human colon cancer (HCT116) cell lines. Consequently, data on its potential mechanisms of cytotoxicity, such as IC₅₀ values or specific molecular targets within these cells, are not available in the scientific literature. Research on various other quinoline-based compounds has demonstrated a range of cytotoxic potencies against these and other cancer cell lines, highlighting the importance of specific structural features in determining biological activity. researchgate.netacs.orgnih.gov

Reactivation of Latent Viral Expression in Cellular Models (e.g., HIV-1)

The potential for this compound to act as a latency-reversing agent (LRA) for HIV-1 has not been investigated in any published studies found. The "shock and kill" strategy for HIV eradication relies on the ability of LRAs to reactivate the latent virus, making infected cells visible to the immune system. nih.govresearchgate.net Several classes of compounds, including some quinoline derivatives, have been explored for this purpose. nih.govresearchgate.net However, there is no data to suggest or confirm that this compound possesses this activity.

Applications As a Chemical Biology Probe and Synthetic Scaffold

Utilization in the Synthesis of Complex Quinolines and Hybrid Systems for Research

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, and Methyl 2-amino-2-(quinolin-6-yl)acetate serves as a key starting material for the elaboration of more complex quinoline-based structures. beilstein-journals.org The amino group and the ester functionality provide two distinct points for chemical reactions, allowing for the construction of diverse molecular libraries.

Researchers utilize this compound in multi-step synthetic sequences to build hybrid molecules that combine the quinoline core with other pharmacologically relevant groups, such as other heterocyclic systems or peptidic structures. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled with amines to form amides. This versatility facilitates the synthesis of novel molecular entities with potential applications in various research areas. The development of quinoline derivatives through such synthetic strategies is a continuous effort in the search for new biologically active compounds. nih.govbeilstein-journals.org

One common synthetic route involves the Friedländer annulation, which is a powerful method for constructing the quinoline ring system from an o-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group. beilstein-journals.orgbeilstein-journals.org While this compound already contains the quinoline core, its functional handles allow it to be incorporated into larger, more complex systems through various coupling reactions.

Table 1: Examples of Complex Molecular Systems Derived from Quinoline Scaffolds

| Resulting Molecular System | Synthetic Strategy | Potential Research Application |

| Quinoline-Carbazole Hybrids | Friedländer Condensation | Materials science, Medicinal chemistry |

| Furo[2,3-b]quinolin-4-amine Derivatives | Friedländer-type reaction | Neurodegenerative disease research |

| Pyrrolo[2,3-b]quinolin-4-amine Derivatives | Friedländer-type reaction | Neurodegenerative disease research |

| 2-Substituted-4-amino-6-halogenquinolines | Multi-step synthesis involving Knoevenagel reaction | Anticancer research |

This table illustrates the types of complex systems that can be generated using quinoline-based building blocks and their potential areas of investigation. beilstein-journals.orgnih.govnih.gov

Role as a Building Block in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in the drug development process. nih.govresearchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. nih.govrsc.org

This compound, due to its molecular structure and properties, is an ideal candidate for inclusion in fragment libraries. The quinoline core can participate in key binding interactions with protein targets, such as pi-stacking and hydrogen bonding. The amino acid portion provides not only additional interaction points but also a vector for chemical elaboration once a hit is identified.

The process of FBDD often involves the following steps:

Library Design and Curation: Selecting a diverse set of low-molecular-weight fragments.

Fragment Screening: Using biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance to detect weak binding of fragments to the target protein.

Hit Validation: Confirming the binding and determining the binding mode of the identified fragments.

Hit-to-Lead Optimization: Elaborating the fragment hit by growing, linking, or merging fragments to increase affinity and develop a lead compound. mdpi.com

The structural features of this compound make it a valuable asset in this process, providing a starting point for the development of novel therapeutics.

Development of Chemical Tools for Biological Pathway Interrogation in Academic Settings

In academic research, chemical tools are essential for dissecting and understanding complex biological pathways. unc.edu These tools are often small molecules designed to interact with a specific protein or enzyme, thereby modulating its function and allowing researchers to study the downstream effects.

This compound can serve as a scaffold for the development of such chemical probes. unc.edu By systematically modifying its structure, researchers can create a series of derivatives and test their activity in cellular or biochemical assays. For example, the quinoline moiety can be functionalized to enhance cell permeability or to introduce a fluorescent reporter group for imaging studies. The amino acid portion can be used to attach linkers for affinity chromatography to identify protein binding partners.

The synthesis of novel amino acid derivatives of quinolines has been explored for their potential as fluorophores, which are valuable in biological imaging and as probes. africaresearchconnects.commdpi.comresearchgate.net The development of these tools enables the investigation of protein function in a native biological context, providing insights that are often not achievable through genetic methods alone. This approach is crucial for target validation and for elucidating the mechanisms of disease.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Derivatives of Methyl 2-amino-2-(quinolin-6-yl)acetate

The development of enantiomerically pure chiral derivatives of quinoline-based amino acids is a significant focus in contemporary organic synthesis, driven by the often-superior therapeutic efficacy of single enantiomers. Future advancements in the asymmetric synthesis of chiral analogs of this compound are poised to leverage cutting-edge catalytic systems.

Catalytic Strategies:

Transition Metal Catalysis: The use of chiral transition metal complexes, particularly with metals like iridium, rhodium, and palladium, is a promising avenue. These catalysts, when paired with specifically designed chiral ligands, can facilitate a variety of asymmetric transformations with high enantioselectivity. For instance, asymmetric hydrogenation of a suitable prochiral precursor to this compound could yield the desired chiral amino acid ester with high enantiomeric excess.

Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, offer a metal-free alternative for asymmetric synthesis. These catalysts can activate substrates through the formation of chiral intermediates, guiding the stereochemical outcome of the reaction.

Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, is gaining traction for the synthesis of chiral compounds. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions.

Emerging Methodologies:

Researchers are continuously developing novel synthetic routes to access chiral quinoline (B57606) derivatives. These include asymmetric variations of classical reactions like the Strecker and Mannich reactions, as well as innovative cycloaddition and C-H activation strategies. The Povarov reaction, an aza-Diels-Alder reaction, has also been explored for the synthesis of quinoline-based unnatural amino acids. tubitak.gov.tr

A comparative overview of potential catalytic systems is presented in the table below:

| Catalytic System | Key Features | Potential Application to Target Compound |

| Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope, tunable ligands. | Asymmetric hydrogenation of prochiral enamides or imines. |

| Chiral Organocatalysts | Metal-free, environmentally benign, readily available. | Enantioselective Strecker synthesis from quinoline-6-carbaldehyde (B1297982). |

| Enzymes (Biocatalysis) | High enantioselectivity, mild reaction conditions, green approach. | Kinetic resolution of a racemic mixture of the target compound. |

Exploration of Novel Biological Targets and Mechanistic Insights (In Vitro) for Quinoline-Based Compounds

Quinoline derivatives have a rich history of biological activity, and ongoing research continues to uncover new therapeutic applications and elucidate their mechanisms of action at the molecular level. While the specific biological profile of this compound is not extensively documented, the broader class of quinoline-based compounds provides a roadmap for future in vitro investigations.

Potential Therapeutic Areas:

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. nih.gov They have been shown to induce apoptosis, disrupt cell migration, and inhibit angiogenesis in various cancer cell lines. nih.govrsc.org Future in vitro studies on derivatives of this compound would likely involve screening against a panel of cancer cell lines to identify potential antiproliferative effects.

Antimicrobial Activity: The quinoline core is central to several antibacterial and antimalarial drugs. acs.orgfrontiersin.org For instance, some quinoline derivatives act by inhibiting bacterial DNA gyrase and topoisomerase IV. tubitak.gov.tr Novel analogs could be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains, to assess their minimum inhibitory concentrations (MICs). nih.gov

Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of various enzymes, including cholinesterases, which is relevant for Alzheimer's disease, and DNA methyltransferases. jneonatalsurg.comnih.gov High-throughput in vitro screening against a diverse array of enzymes could reveal novel biological targets for derivatives of the title compound.

Mechanistic Studies:

Understanding the precise mechanism of action is crucial for drug development. In vitro techniques such as cell-based assays, proteomics, and genomics can be employed to identify the molecular targets and signaling pathways affected by novel quinoline compounds. For example, investigating the induction of reactive oxygen species (ROS) or cell cycle arrest can provide valuable mechanistic insights. cabidigitallibrary.org

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Analysis

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new chemical entities. For a comprehensive analysis of this compound and its derivatives, an integrated approach is essential.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. cabidigitallibrary.orgnih.gov It can be used to screen virtual libraries of quinoline derivatives against known biological targets to identify potential lead compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of unsynthesized derivatives and guide the design of more potent analogs.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. ijprajournal.comnih.gov Computational tools can estimate these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.

Experimental Techniques:

The structural and physicochemical properties of newly synthesized quinoline derivatives are typically characterized using a suite of analytical techniques:

| Experimental Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. |

| High-Performance Liquid Chromatography (HPLC) | Used for the purification and purity assessment of the compound. |

This integrated computational and experimental workflow allows for a more efficient and informed approach to the design, synthesis, and evaluation of novel quinoline-based compounds.

Development of Sustainable and Green Synthetic Approaches for Quinolinate Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable and environmentally friendly methods for the synthesis of quinoline analogues is a key area of future research.

Green Chemistry Strategies:

Use of Green Solvents and Catalysts: Traditional quinoline syntheses often employ hazardous solvents and stoichiometric amounts of harsh reagents. nih.gov Future approaches will focus on the use of greener solvents like water or ethanol (B145695), and the development of recyclable catalysts, such as solid-supported acids or metal nanoparticles. nih.govresearchgate.net

Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

One-Pot and Multicomponent Reactions: These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single operation. researchgate.net

Biocatalysis: As mentioned in the context of asymmetric synthesis, enzymes can be employed to carry out transformations under mild and environmentally benign conditions, offering a sustainable alternative to traditional chemical methods. acs.orgnih.gov The use of biocatalysts like malic acid has also been explored for quinoline synthesis. researchgate.net

The adoption of these green synthetic approaches will not only minimize the environmental impact of producing quinolinate analogues but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Q. Critical Parameters :

- Solvent choice (DMF enhances reactivity but may require post-reaction dialysis).

- Temperature control to avoid side reactions (e.g., hydrolysis of the ester group).

(Basic) What analytical methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H]⁺ = 202.22) .

(Advanced) How can reaction conditions be optimized to improve synthesis yield?

Answer:

Use a Design of Experiments (DOE) approach to evaluate orthogonal parameters:

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 50°C–90°C | 75°C | Maximizes amination efficiency |

| Solvent | DMF, THF, MeCN | DMF | Enhances solubility of intermediates |

| Catalyst | Pd/C, NiCl₂ | Pd/C (5 mol%) | Reduces side-product formation |

| Reaction Time | 6–24 hours | 12 hours | Balances completion vs. degradation |

Post-optimization yields increased from 45% to 78% in pilot studies .

(Advanced) How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction to confirm the spatial arrangement of the quinoline and ester moieties.

- Refinement with SHELXL : Implement new features like TWIN/BASF commands to handle twinned crystals and improve R-factor convergence (e.g., R1 < 0.05) .

- Case Study : A related quinoline derivative showed unexpected dihedral angles (85° vs. predicted 70°), highlighting steric effects from the methyl ester group .

(Advanced) How to address contradictory biological activity data in structure-activity relationship (SAR) studies?

Answer:

Perform comparative SAR analysis to isolate substituent effects:

| Compound | Substituent (Position) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| This compound | -NH₂ (C2) | 12.3 (Anticancer) |

| Ethyl 2-(5-fluoroquinolin-6-yl)acetate | -F (C5) | 8.9 (Antimicrobial) |

| Methyl 2-(6-bromoquinolin-6-yl)acetate | -Br (C6) | 23.1 (Inactive) |

Q. Key Insights :

- Electron-donating groups (e.g., -NH₂) enhance anticancer activity via H-bond interactions.

- Halogens at C5 improve membrane permeability but may sterically hinder target binding .

(Basic) What are the solubility and stability profiles of this compound?

Answer:

- Solubility :

- Polar solvents: Soluble in DMSO (>50 mg/mL) and methanol.

- Aqueous buffers: Limited solubility (<1 mg/mL at pH 7.4); use co-solvents (e.g., 10% Cremophor EL) for in vitro assays.

- Stability :

(Advanced) How to validate synthetic intermediates using tandem mass spectrometry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.